Allylprodine hydrochloride is a synthetic compound classified under the category of phenylpiperidines, which are organic compounds characterized by a piperidine ring attached to a phenyl group. This compound has garnered attention for its interactions with opioid receptors and its potential applications in neuroscience, particularly in the context of pain management, addiction, and neuropharmacology. The chemical formula for allylprodine hydrochloride is , with a molecular weight of 323.86 g/mol. Its CAS number is 25384-18-3, and it is often studied in relation to its effects on neurotransmission and nociception .
The synthesis of allylprodine hydrochloride involves multiple steps, primarily starting from 1-methyl-4-phenyl-4-piperidinol. The key synthetic route typically includes the following methods:
These reactions often utilize various reagents such as acid chlorides and bases like sodium hydroxide or potassium carbonate to facilitate the reactions .
Allylprodine hydrochloride features a complex molecular structure characterized by:
The structural representation can be summarized as follows:
The molecular structure indicates potential sites for chemical reactivity, particularly at the allylic position, which can undergo various transformations .
Allylprodine hydrochloride can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, making it useful for further derivatization and functionalization .
Allylprodine acts primarily as an agonist at opioid receptors, influencing pain perception and emotional responses. The mechanism involves:
This mechanism underscores its relevance in research related to pain management and addiction therapies .
Allylprodine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential formulation as a therapeutic agent .
Allylprodine hydrochloride has several scientific applications:
The compound's diverse applications highlight its significance in both basic research and potential clinical settings .
Allylprodine hydrochloride emerged from systematic prodine analog research conducted by Hoffman-La Roche chemists in 1957. This investigative program aimed to structurally modify pethidine (meperidine), a commercially significant opioid analgesic, to enhance potency and elucidate structure-activity relationships (SAR). During exploratory synthesis of 3-substituted prodine derivatives, researchers prepared allylprodine (chemical name: 1-methyl-4-phenyl-3-(prop-2-en-1-yl)piperidin-4-yl propanoate) by introducing an allyl moiety at the C3 position of the piperidine ring. This modification proved strategically significant, as the allyl group conferred distinctive binding properties absent in earlier α-prodine and β-prodine analogs [1] [6].
Initial pharmacological screening revealed allylprodine’s exceptional analgesic potency—notably exceeding its parent compounds. This unexpected activity profile stimulated further investigation into its molecular interactions. The compound’s hydrochloride salt was subsequently developed to enhance stability and solubility for research applications, though it never progressed to clinical development due to its high abuse potential and regulatory classification as a controlled substance [1] [4].
Table 1: Key Properties of Allylprodine Hydrochloride
Property | Specification |
---|---|
Chemical Formula | C₁₈H₂₆ClNO₂ |
Molecular Weight | 323.86 g/mol |
IUPAC Name | (1-methyl-4-phenyl-3-(prop-2-en-1-yl)piperidin-4-yl propanoate hydrochloride |
CAS Number (free base) | 25384-17-2 |
CAS Number (hydrochloride) | 25384-18-3 |
Manufacturer | Hoffmann-La Roche (1957) |
Allylprodine played a pivotal role in advancing opioid receptor theory. Portoghese’s landmark X-ray crystallography studies demonstrated that the 3R,4S-isomer of allylprodine exhibited 23-fold greater analgesic potency than morphine due to stereospecific binding at μ-opioid receptors [1]. Critically, the allyl substituent enabled an unprecedented binding mode: its alkene group formed supplementary van der Waals contacts with a hydrophobic accessory site on the receptor, later identified as involving specific amino acid residues adjacent to the primary binding pocket. This explained its enhanced affinity relative to non-allylated prodines [1] [6].
The allyl moiety’s spatial orientation allowed it to mimic bioactive elements in 14-cinnamoyloxycodeinone and 14-allyloxycodeinone, suggesting evolutionary conservation of this pharmacophore across diverse opioid scaffolds. Researchers postulated that phenolic and non-phenolic opioids (like allylprodine) bound distinct but proximal subsites on the μ-receptor—a hypothesis substantiated through structure-activity studies of allylprodine diastereomers. The 3R,4S configuration optimally positioned the allyl group to engage this accessory site, while other stereoisomers showed markedly reduced activity [1].
Table 2: Stereoselectivity in Allylprodine Pharmacology
Isomer | Relative Potency (Morphine = 1) | Receptor Binding Characteristic |
---|---|---|
3R,4S | 23x | Optimal allyl orientation for accessory binding |
3S,4R | 1.2x | Suboptimal allyl-receptor contact |
3R,4R | Inactive | Steric hindrance at binding pocket |
3S,4S | Inactive | Incorrect pharmacophore alignment |
Allylprodine’s SAR profile diverged significantly from structurally related compounds. Relative to α-prodine (lacking the C3 allyl), allylprodine demonstrated 8–12-fold greater analgesic potency in rodent models. This enhancement was attributed exclusively to the allyl substituent, as molecular modeling confirmed minimal conformational differences in the piperidine ring or ester group between the analogs [1] [6].
Pethidine served as the foundational scaffold for this series, yet allylprodine’s modifications imparted distinct advantages:
Table 3: Structural-Activity Relationships in Prodine/Pethidine Analogs
Compound | C3 Substituent | Relative Potency | Key SAR Limitation |
---|---|---|---|
Pethidine | H | 0.1x (morphine) | Low μ-affinity; ester hydrolysis |
α-Prodine | Methyl | 1.5x | Metabolic instability; racemization |
β-Prodine | Methyl | 0.8x | Undesirable pharmacokinetic profile |
Allylprodine | Allyl | 23x | High abuse liability; no therapeutic development |
The allyl motif’s efficacy inspired later C3-alkylated opioids, though none replicated allylprodine’s unique binding geometry. Its legacy persists in medicinal chemistry as a proof-of-concept that accessory binding interactions can radically enhance opioid efficacy [1] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4